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Compound of Interest

Compound Name: Anileridine hydrochloride

Cat. No.: B1615925

This guide provides a detailed comparison of the analgesic potency of anileridine
hydrochloride and meperidine, two synthetic opioid analgesics of the phenylpiperidine class.
The information is intended for researchers, scientists, and drug development professionals,
offering a comprehensive overview based on available clinical and pharmacological data.

Introduction

Anileridine and meperidine (also known as pethidine) are centrally acting analgesics that have
been used for the management of moderate to severe pain.[1][2] Both compounds share a
similar chemical scaffold and exert their analgesic effects primarily through the activation of
mu-opioid receptors in the central nervous system.[3][4] Despite their structural and
mechanistic similarities, clinical studies have indicated differences in their analgesic potency.
This guide synthesizes the available data to provide a clear comparison of these two
compounds.

Chemical Structures

The chemical structures of anileridine hydrochloride and meperidine hydrochloride are
presented below. Both are piperidine derivatives, with anileridine featuring a p-aminophenethyl
group at the nitrogen atom, which is a key structural difference from meperidine's N-methyl

group.

Anileridine Hydrochloride
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o IUPAC Name: ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-
carboxylate;dihydrochloride[5][6]

e Molecular Formula: C22H28N202 - 2HCI[6]

e Molecular Weight: 425.4 g/mol [7]

Meperidine Hydrochloride

o |[UPAC Name: ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride[8]
e Molecular Formula: C15H21NO2 - HCI

e Molecular Weight: 283.8 g/mol [9]

Mechanism of Action: Mu-Opioid Receptor Agonism

Both anileridine and meperidine function as agonists at the mu-opioid receptor, a G-protein
coupled receptor.[3][4] The binding of these opioids to the mu-receptor initiates a signaling
cascade that ultimately leads to an analgesic effect. This pathway involves the inhibition of
adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion
channels. Specifically, it leads to the closure of N-type voltage-gated calcium channels and the
opening of calcium-dependent inwardly-rectifying potassium channels.[3] This results in
hyperpolarization and a reduction in the excitability of neurons, which in turn inhibits the
transmission of pain signals.

Postsynaptic Neuron

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Anileridine
https://www.genome.jp/dbget-bin/www_bget?dr:D02942
https://www.genome.jp/dbget-bin/www_bget?dr:D02942
https://pubchem.ncbi.nlm.nih.gov/compound/Meperidine-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Meperidine
https://www.accessdata.fda.gov/drugsatfda_docs/anda/2000/40352_Meperidine%20Hydrochloride_Chemr.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5750
https://pubmed.ncbi.nlm.nih.gov/786135/
https://pubchem.ncbi.nlm.nih.gov/compound/5750
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Diagram 1: Signaling pathway of mu-opioid receptor agonists.

Comparative Analgesic Potency

Clinical studies, primarily from the 1960s and 1970s, have established a relative analgesic
potency between anileridine and meperidine. These studies consistently indicate that
anileridine is a more potent analgesic on a weight-for-weight basis.

Anileridine .
Parameter . Meperidine Reference(s)
Hydrochloride

Approximately 4 times )
) Baseline for
Relative Potency more potent than ] [4]
o comparison.
meperidine.

An intravenous dose ]
) An intravenous dose
_ _ of 40 mg is reported to _
Equianalgesic Dose ) of 100 mg is used as [5]
be equivalent to 100
o a reference.
mg of meperidine.

Experimental Data and Protocols

While detailed preclinical data such as ED50 values from animal models (e.g., hot-plate or tail-
flick tests) are not readily available in the contemporary literature for anileridine, older clinical
trials provide the basis for the potency comparison. The methodologies of these key studies are
summarized below based on their abstracts.

Postoperative Pain in Upper Abdominal Surgery

o Study Design: A double-blind, between-patient, two-dose comparison was conducted on
sixty patients who had undergone upper abdominal surgery.[4]

o Methodology: The analgesic potency was initially determined by measuring the effect on
withdrawal movements resulting from skin pinching or surgery during N20O + O2 anesthesia.
Postoperatively, both patients and observers graded the degree of pain relief.[4]
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» Key Findings: The study concluded that anileridine is four times as potent as pethidine
(meperidine). It was also noted that at higher doses, the duration of action for anileridine was
shorter than that of pethidine. The incidence of side effects was reported to be higher with
pethidine.[4]

Obstetric Analgesia

e Study Design: A double-blind study involving 471 patients was conducted to compare the
efficacy of anileridine and meperidine for obstetric analgesia.[10]

o Methodology: The abstract does not provide detailed methodology, but it was a controlled
clinical trial comparing the therapeutic use of the two analgesics during labor.[10]

o Key Findings: While the abstract does not quantify the relative potency, the study was
designed to compare their effectiveness in a large patient cohort, suggesting that a clinical
comparison was the primary endpoint.[10]

Summary and Conclusion

Based on the available clinical data, anileridine hydrochloride is a significantly more potent
analgesic than meperidine, with a relative potency of approximately 4:1.[4] Both drugs share a
common mechanism of action as mu-opioid receptor agonists. The primary structural
difference, the N-substituted group, likely accounts for the observed difference in potency.

It is important to note that much of the direct comparative research on these two compounds
dates back several decades, and detailed modern preclinical and clinical comparisons are
lacking. The information presented here is based on the best available historical data. For
contemporary drug development and research, these findings provide a valuable historical
context and a basis for further investigation into the structure-activity relationships of
phenylpiperidine opioids.

Disclaimer: Anileridine has been discontinued in many countries. This guide is for informational
and research purposes only and should not be considered as a recommendation for clinical
use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1615925?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=144-14-9
https://www.accessdata.fda.gov/drugsatfda_docs/label/2011/005010s050lbl.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5750
https://pubchem.ncbi.nlm.nih.gov/compound/5750
https://pubmed.ncbi.nlm.nih.gov/786135/
https://pubmed.ncbi.nlm.nih.gov/786135/
https://pubchem.ncbi.nlm.nih.gov/compound/Anileridine
https://www.genome.jp/dbget-bin/www_bget?dr:D02942
https://pubchem.ncbi.nlm.nih.gov/compound/Meperidine-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Meperidine-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Meperidine
https://www.accessdata.fda.gov/drugsatfda_docs/anda/2000/40352_Meperidine%20Hydrochloride_Chemr.pdf
https://pubmed.ncbi.nlm.nih.gov/5331843/
https://pubmed.ncbi.nlm.nih.gov/5331843/
https://www.benchchem.com/product/b1615925#anileridine-hydrochloride-vs-meperidine-analgesic-potency-comparison
https://www.benchchem.com/product/b1615925#anileridine-hydrochloride-vs-meperidine-analgesic-potency-comparison
https://www.benchchem.com/product/b1615925#anileridine-hydrochloride-vs-meperidine-analgesic-potency-comparison
https://www.benchchem.com/product/b1615925#anileridine-hydrochloride-vs-meperidine-analgesic-potency-comparison
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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